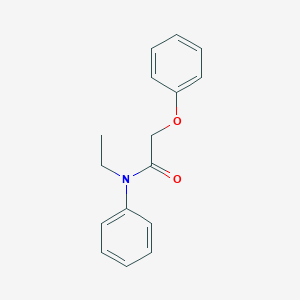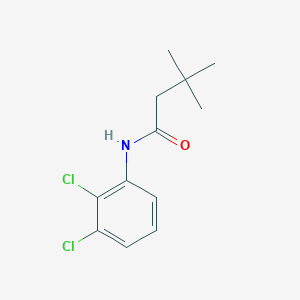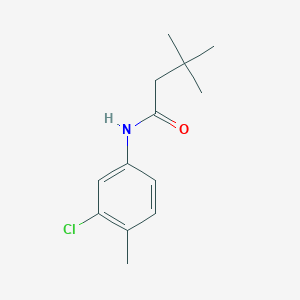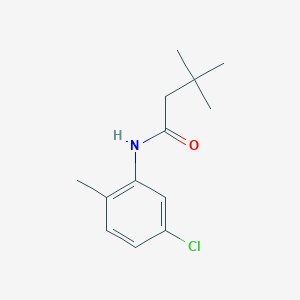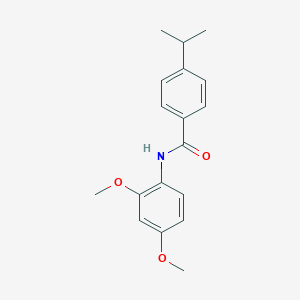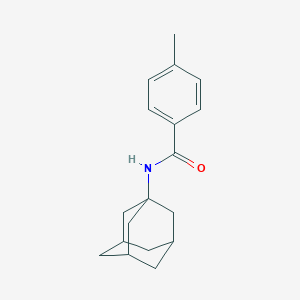![molecular formula C14H14N4S B253298 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazine derivatives and has been shown to have a significant effect on various biological processes.
Wirkmechanismus
The mechanism of action of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors involves the inhibition of the glycogen synthase kinase-3 (3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine) enzyme. This enzyme plays a critical role in various biological processes, including the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. By inhibiting 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, these inhibitors can affect these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have various biochemical and physiological effects on cells and organisms. These effects include the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential therapeutic applications and their ability to affect various biological processes. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors are relatively easy to synthesize and can be obtained in large quantities.
The limitations of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential toxicity and the need for further research to fully understand their mechanisms of action. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors may have off-target effects, which can complicate their use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors. These include the development of more potent and selective inhibitors, the identification of new therapeutic applications, and the investigation of their mechanisms of action. Additionally, future research should focus on the potential toxicity and off-target effects of these inhibitors to ensure their safety and efficacy in clinical settings.
Conclusion
In conclusion, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, or 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitor, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This inhibitor has been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. While there are some limitations to the use of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments, their potential therapeutic applications make them a promising area for future research.
Synthesemethoden
The synthesis of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the reaction with hydrazine hydrate and an appropriate acid chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been extensively studied in scientific research due to their potential therapeutic applications. These inhibitors have been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Produktname |
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine |
|---|---|
Molekularformel |
C14H14N4S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine |
InChI |
InChI=1S/C14H14N4S/c1-2-6-10(7-3-1)13-15-16-14-18(13)17-11-8-4-5-9-12(11)19-14/h1-3,6-7,12H,4-5,8-9H2 |
InChI-Schlüssel |
YAZGSJGQUPXIAC-UHFFFAOYSA-N |
SMILES |
C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)

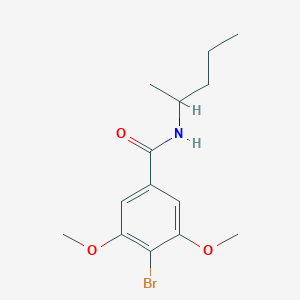
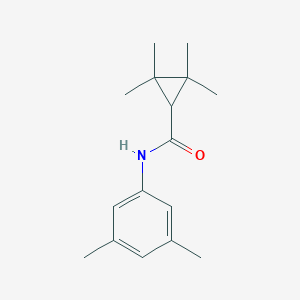


![1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)
